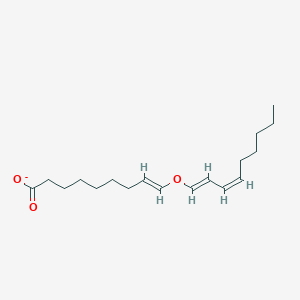
Colneleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Colneleate is an oxo fatty acid anion and the conjugate base of colneleic acid, arising from deprotonation of the carboxylic acid group. It is an oxa fatty acid anion, a long-chain fatty acid anion, a straight-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a colneleic acid.
Applications De Recherche Scientifique
Enzymic and Non-Enzymic Degradation
Colneleic acid, derived from linoleic acid, is subject to enzymic and non-enzymic degradation in potato tubers. This process involves a heat-labile enzyme and a model system with Fe(2+) ions. Both systems display similar properties such as pH optima, oxygen requirement, and reaction products, producing C(8) and C(9) carbonyl fragments. The degradation is influenced by antioxidants and chelating agents, and the non-enzymic model is notably affected by metal ions like Cu(2+) and Fe(3+) (Galliard, Wardale, & Mathew, 1974).
Presence in Phospholipids
A fraction of colneleic acid in potato tubers is esterified in phospholipids. This incorporation into phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol was confirmed, indicating a biological role of colneleic acid in cellular structures (Fauconnier, Williams, Marlier, & Welti, 2003).
Role in Plant Defense
Colneleic acid accumulates in potato leaves infected with the late-blight pathogen and has been shown to be inhibitory to the pathogen, suggesting a defensive role in plants. This accumulation is more rapid in resistant cultivars, highlighting its potential importance in plant-pathogen interactions (Weber, Chételat, Caldelari, & Farmer, 1999).
Stereospecific Conversion in Biosynthesis
Research has shown that the biosynthesis of colneleic acid from hydroperoxyoctadecadienoic acid involves the stereospecific removal of the pro-R hydrogen at C-8. This specific reaction pathway sheds light on the enzymatic processes governing the formation of colneleic acid in biological systems (Fahlstadius & Hamberg, 1990).
Lipoxygenase Inhibition
A study on the synthesis of colneleic acid also revealed its function as a lipoxygenase inhibitor. The inhibition of potato lipoxygenase by colneleic acid highlights its potential regulatory role in fatty acid metabolism (Corey, Nagata, & Wright, 1987).
Rapid Assay for Oxylipin Generation
An assay for the coupled in vitro synthesis of oxylipins, including colneleic acid, was developed. This assay provides insights into the tissue-specific differences in fatty acid transformation to divinyl ethers, offering a method to study the biochemical pathways of colneleic acid production in various plant tissues (Caldelari & Farmer, 1998).
Propriétés
Formule moléculaire |
C18H29O3- |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoate |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/p-1/b10-7-,16-13+,17-14+ |
Clé InChI |
HHZKKFXQEIBVEV-CXXUKANQSA-M |
SMILES isomérique |
CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)[O-] |
SMILES canonique |
CCCCCC=CC=COC=CCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


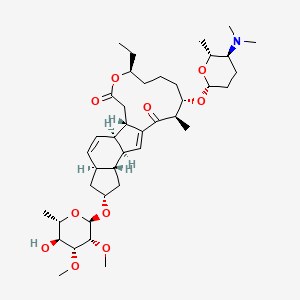
![5-Methyl-3-oxo-4-hexenoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1264569.png)
![(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1264570.png)
![(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1264571.png)
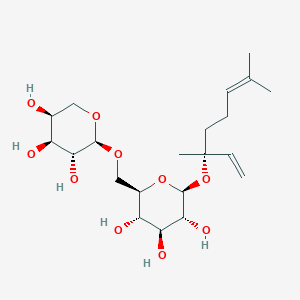
![2-[[1-[[3-(2-Hydroxyethoxy)phenyl]methyl]-4-piperidinyl]methyl]isoindole-1,3-dione](/img/structure/B1264573.png)
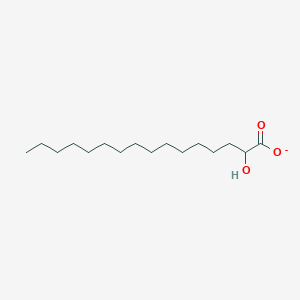

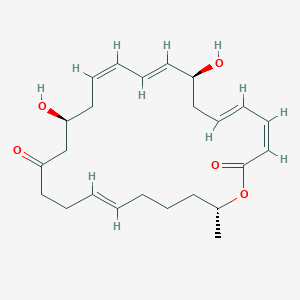
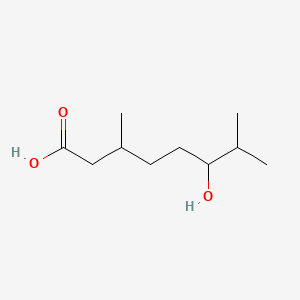

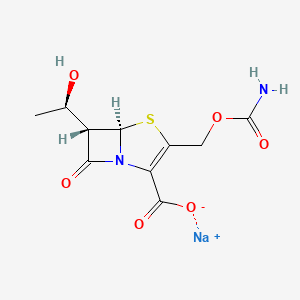
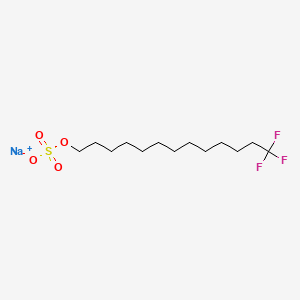
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)
